molecular formula C20H17Cl3N6O B11028913 1-{(Z)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea

1-{(Z)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea

Cat. No.: B11028913
M. Wt: 463.7 g/mol
InChI Key: IFUAJDJYLSHWPV-UHFFFAOYSA-N
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Description

N-{(3-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and halogen substitutions, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of N-{(3-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA involves several steps. The synthetic route typically includes the following steps:

    Formation of the Urea Derivative: This step involves the reaction of 3-chloroaniline with 3,4-dichlorophenyl isocyanate under controlled conditions to form the urea derivative.

    Coupling with Pyrimidine Derivative: The urea derivative is then coupled with 4,6-dimethyl-2-pyrimidinylamine in the presence of a suitable catalyst to form the final compound.

Industrial production methods often involve optimizing these reactions to increase yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-{(3-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Halogen substitutions can occur in the presence of nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

N-{(3-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{(3-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

N-{(3-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA can be compared with other similar compounds, such as:

    N-{(3-chloroanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide: This compound has a similar structure but includes a sulfonamide group, which may alter its chemical and biological properties.

    N-{(3-chloroanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide: Another similar compound with different substituents, leading to variations in reactivity and applications.

The uniqueness of N-{(3-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}-N’-(3,4-DICHLOROPHENYL)UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17Cl3N6O

Molecular Weight

463.7 g/mol

IUPAC Name

1-[(Z)-N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C20H17Cl3N6O/c1-11-8-12(2)25-18(24-11)28-19(26-14-5-3-4-13(21)9-14)29-20(30)27-15-6-7-16(22)17(23)10-15/h3-10H,1-2H3,(H3,24,25,26,27,28,29,30)

InChI Key

IFUAJDJYLSHWPV-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC(=CC=C2)Cl)\NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)Cl)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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